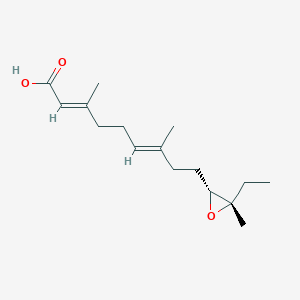![molecular formula C18H24N4O18 B1231186 3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester is an organooxygen compound. It derives from a tetracarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of β-Amino α-Hydroxy Carboxylic Esters: Research has shown that 3-aryl-3-azido-2-hydroxypropanoic esters can be synthesized from oxirane-2-carboxylic esters. This synthesis involves ring opening with sodium azide and reduction with tin(II) chloride, yielding 3-amino-3-aryl-2-hydroxypropanoic esters. In this context, the nitro group is partially reduced to the amino group, demonstrating a method for accessing both aryl- and alkyl-substituted β-amino α-hydroxy acid derivatives (Legters, Dienst, Thijs, & Zwanenburg, 2010).
Biological Activity and Molecular Interactions
- Inhibition of Carboxypeptidase A: 2-Substituted 3-nitropropanoic acids have been designed as inhibitors against carboxypeptidase A (CPA). Specifically, (R)-2-benzyl-3-nitropropanoic acid displayed potent inhibition, with X-ray crystallography showing the nitro group mimicking the transition state in the hydrolysis catalyzed by CPA (Wang, Wang, Xuan, Zeng, Jin, Ma, & Tian, 2008).
Novel Compounds and Derivatives
- Novel Glucose Esters of 3-nitropropanoic acid: Research has identified new glucose esters of 3-nitropropanoic acid in Indigofera kirilowii. These include kirilowin C and D, along with four new glucose 3-nitropropanoates. The structures of these compounds were identified using spectroscopic data, expanding the knowledge of toxic glucose conjugates of 3-nitropropanoic acid in angiosperms (Su, Lü, Yang, Li, Di, Wu, Guo, Lü, & Guo, 2008).
Toxicity and Metabolism Studies
- Toxicity and Metabolism in Forages Poisonous to Livestock: Glycosides of 3-nitro-1-propanol and glucose esters of 3-nitro-1-propanoic acid are found in many forages. These compounds, particularly nitropropionic acid, inhibit succinate dehydrogenase in mammals, blocking ATP formation. Understanding their metabolism, especially by rumen microbes, is crucial for managing the risks associated with these toxins in animal feed (Anderson, Majak, Rassmussen, Callaway, Beier, Nisbet, & Allison, 2005).
Eigenschaften
Produktname |
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester |
|---|---|
Molekularformel |
C18H24N4O18 |
Molekulargewicht |
584.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-15(38-12(24)2-6-20(30)31)16(39-13(25)3-7-21(32)33)17(18(27)37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2/t10-,15-,16+,17-,18-/m1/s1 |
InChI-Schlüssel |
JMPKPWBLQUWFHQ-LUAGPVBASA-N |
Isomerische SMILES |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
Kanonische SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



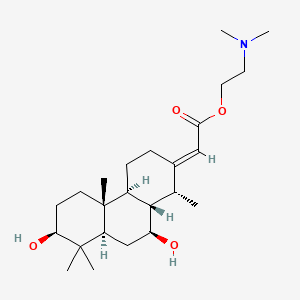

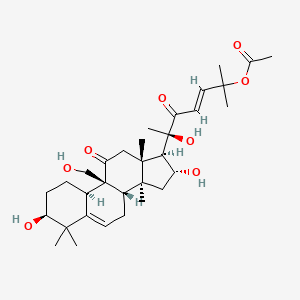
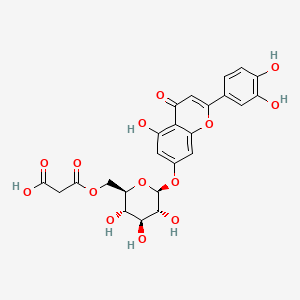
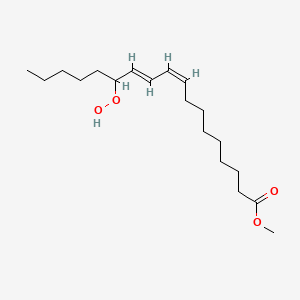
![5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-(8-quinolinylsulfonyl)-2-pyrrolidinyl]methanone](/img/structure/B1231113.png)
![N-[2-(2-imidazo[1,2-a]pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1231115.png)
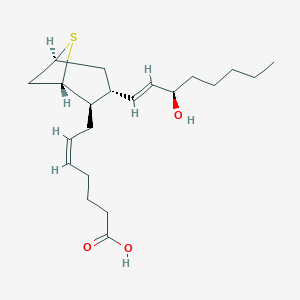

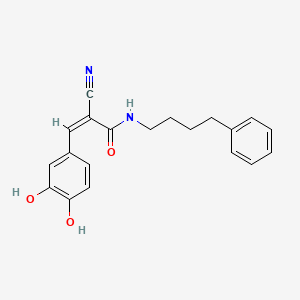
![2-hydroxy-3-[6-hydroxy-5-[(Z)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one](/img/structure/B1231123.png)
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine](/img/structure/B1231125.png)
